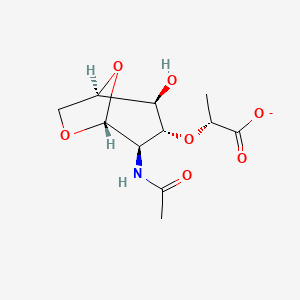
1,6-anhydro-N-acetyl-beta-muramate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-anhydro-N-acetyl-beta-muramate is a monocarboxylic acid anion obtained by removal of a proton from the carboxy group of 1,6-anhydro-N-acetyl-beta-muramic acid. It is a carbohydrate acid derivative anion and a monocarboxylic acid anion. It is a conjugate base of a 1,6-anhydro-N-acetyl-beta-muramic acid.
Scientific Research Applications
Peptidoglycan Biosynthesis and Enzymatic Functions
1,6-Anhydro-N-acetyl-beta-muramate plays a significant role in the peptidoglycan biosynthesis pathway, particularly in Escherichia coli. Falk et al. (1996) investigated the role of ATP in the formation of UDP-N-acetylmuramyl-L-alanine, a process catalyzed by the enzyme UDP-N-acetylmuramate:L-alanine ligase (MurC). This study provides biochemical evidence that ATP aids in the formation of a peptide bond through an activated acyl-phosphate linkage, a key step in peptidoglycan biosynthesis (Falk et al., 1996).
Chemical Synthesis and Structural Analysis
The chemical synthesis and conformational analysis of muramic acid delta-lactam structures, including 1,6-anhydro-4-O-benzyl-beta-muramic acid and its derivatives, were extensively studied by Keglević et al. (1993). These structures are characteristic of bacterial spore peptidoglycan. This research provides insights into the conformational properties of this compound and its derivatives, which are crucial for understanding bacterial cell wall structures (Keglević et al., 1993).
Application in Cell Wall Recycling and Antibiotic Resistance
Research by Hesek et al. (2009) focuses on the total synthesis of N-acetylglucosamine-1,6-anhydro-N-acetylmuramylpentapeptide and its interaction with the enzyme AmpD from Escherichia coli. This study highlights the role of this compound in the bacterial cell wall recycling process, which is essential for understanding bacterial growth and antibiotic resistance mechanisms (Hesek et al., 2009).
Properties
Molecular Formula |
C11H16NO7- |
|---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoate |
InChI |
InChI=1S/C11H17NO7/c1-4(10(15)16)18-9-7(12-5(2)13)11-17-3-6(19-11)8(9)14/h4,6-9,11,14H,3H2,1-2H3,(H,12,13)(H,15,16)/p-1/t4-,6-,7-,8-,9-,11-/m1/s1 |
InChI Key |
ZFEGYUMHFZOYIY-YVNCZSHWSA-M |
Isomeric SMILES |
C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O)O2)NC(=O)C |
SMILES |
CC(C(=O)[O-])OC1C(C2OCC(C1O)O2)NC(=O)C |
Canonical SMILES |
CC(C(=O)[O-])OC1C(C2OCC(C1O)O2)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


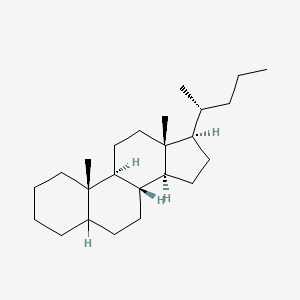

![N-[(E)-{4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1240275.png)
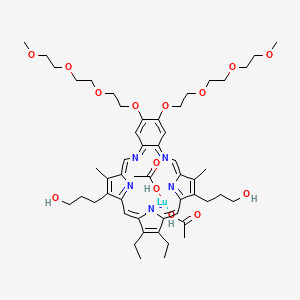

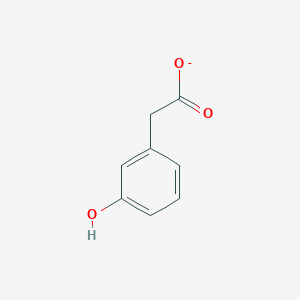
![(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1240283.png)
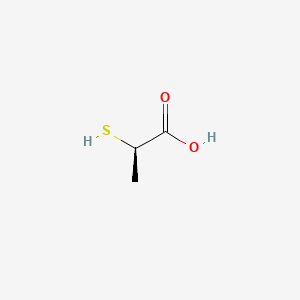
![[6-[5-acetyloxy-6-[[(11Z,13E)-4-acetyloxy-15-(acetyloxymethyl)-16-ethyl-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2,2-dimethylpropanoate](/img/structure/B1240288.png)





